N-[2-(3,4-dimethoxyphenyl)ethyl]-N~2~-(methylsulfonyl)-N~2~-(3-nitrophenyl)glycinamide
Overview
Description
N-[2-(3,4-dimethoxyphenyl)ethyl]-N~2~-(methylsulfonyl)-N~2~-(3-nitrophenyl)glycinamide is a complex organic compound with a unique structure that includes both aromatic and aliphatic components
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-N~2~-(methylsulfonyl)-N~2~-(3-nitrophenyl)glycinamide typically involves multiple steps, starting with the preparation of the intermediate compounds. The process may include:
Formation of the 3,4-dimethoxyphenyl ethylamine: This can be achieved through the reduction of the corresponding nitro compound.
Coupling with glycine derivative: The final step involves coupling the sulfonylated amine with a glycine derivative under appropriate conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3,4-dimethoxyphenyl)ethyl]-N~2~-(methylsulfonyl)-N~2~-(3-nitrophenyl)glycinamide can undergo various chemical reactions, including:
Oxidation: The aromatic rings can be oxidized under strong oxidative conditions.
Reduction: The nitro group can be reduced to an amine.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride can be used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine, while oxidation of the aromatic rings could lead to quinones.
Scientific Research Applications
N-[2-(3,4-dimethoxyphenyl)ethyl]-N~2~-(methylsulfonyl)-N~2~-(3-nitrophenyl)glycinamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its derivatives may be studied for their potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: The compound could be investigated for its potential therapeutic effects, including anti-inflammatory or anticancer properties.
Industry: It may be used in the development of new materials or as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-N~2~-(methylsulfonyl)-N~2~-(3-nitrophenyl)glycinamide would depend on its specific application. For instance, if it acts as an enzyme inhibitor, it would bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide: This compound shares the 3,4-dimethoxyphenyl ethylamine core but lacks the sulfonyl and nitro groups.
N-[2-(3,4-dimethoxyphenyl)ethyl]-N~2~-(methylsulfonyl)acetamide: Similar structure but without the nitro group.
Uniqueness
N-[2-(3,4-dimethoxyphenyl)ethyl]-N~2~-(methylsulfonyl)-N~2~-(3-nitrophenyl)glycinamide is unique due to the combination of its functional groups, which may confer distinct chemical reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(N-methylsulfonyl-3-nitroanilino)acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O7S/c1-28-17-8-7-14(11-18(17)29-2)9-10-20-19(23)13-21(30(3,26)27)15-5-4-6-16(12-15)22(24)25/h4-8,11-12H,9-10,13H2,1-3H3,(H,20,23) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPSKFJRRJNIMJV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)CN(C2=CC(=CC=C2)[N+](=O)[O-])S(=O)(=O)C)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O7S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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